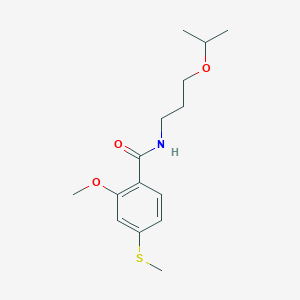![molecular formula C18H14N4O B5188842 N-[4-(phenyldiazenyl)phenyl]nicotinamide](/img/structure/B5188842.png)
N-[4-(phenyldiazenyl)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(phenyldiazenyl)phenyl]nicotinamide, also known as PADN, is a chemical compound that has gained significant attention in the field of scientific research. It is a diazo compound that has been synthesized for its potential applications in various areas of research.
作用机制
The mechanism of action of N-[4-(phenyldiazenyl)phenyl]nicotinamide is not fully understood. However, studies have suggested that it may act as a DNA intercalator, leading to DNA damage and cell death. N-[4-(phenyldiazenyl)phenyl]nicotinamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(phenyldiazenyl)phenyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains. N-[4-(phenyldiazenyl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, studies have suggested that N-[4-(phenyldiazenyl)phenyl]nicotinamide may have neuroprotective effects by reducing oxidative stress in the brain.
实验室实验的优点和局限性
N-[4-(phenyldiazenyl)phenyl]nicotinamide has several advantages for lab experiments, such as its ease of synthesis and fluorescent properties. It can be used as a tool for the selective labeling of proteins in live cells, which can be useful for studying protein localization and trafficking. However, there are also limitations to the use of N-[4-(phenyldiazenyl)phenyl]nicotinamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several potential future directions for the study of N-[4-(phenyldiazenyl)phenyl]nicotinamide. One area of research could be the development of N-[4-(phenyldiazenyl)phenyl]nicotinamide derivatives with improved properties, such as increased selectivity for certain proteins or reduced toxicity to cells. Additionally, N-[4-(phenyldiazenyl)phenyl]nicotinamide could be further studied for its potential applications in drug discovery, particularly in the development of antimicrobial and antitumor agents. Furthermore, the fluorescent properties of N-[4-(phenyldiazenyl)phenyl]nicotinamide could be utilized for the development of imaging techniques for the detection of metal ions in biological samples.
合成方法
N-[4-(phenyldiazenyl)phenyl]nicotinamide can be synthesized through a reaction between 4-aminobenzene diazonium chloride and nicotinamide in the presence of a catalyst such as copper powder. The reaction results in the formation of N-[4-(phenyldiazenyl)phenyl]nicotinamide as a yellow crystalline solid. The yield of the synthesis method is dependent on the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
N-[4-(phenyldiazenyl)phenyl]nicotinamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Studies have also demonstrated that N-[4-(phenyldiazenyl)phenyl]nicotinamide can be used as a fluorescent probe for the detection of metal ions such as copper and iron. Furthermore, N-[4-(phenyldiazenyl)phenyl]nicotinamide has been used as a tool for the selective labeling of proteins in live cells.
属性
IUPAC Name |
N-(4-phenyldiazenylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-21-16-6-2-1-3-7-16/h1-13H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDETZFDKVCAZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040169 |
Source


|
| Record name | 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101717-18-4 |
Source


|
| Record name | 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)
![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)
![ethyl 6-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5188809.png)
![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)

![2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5188840.png)